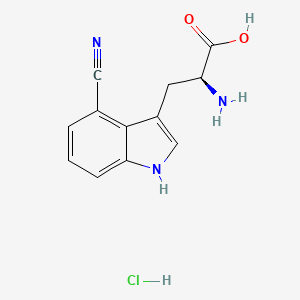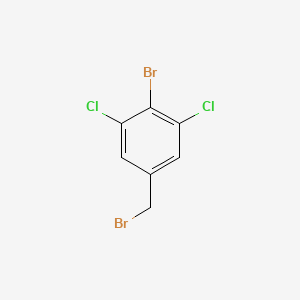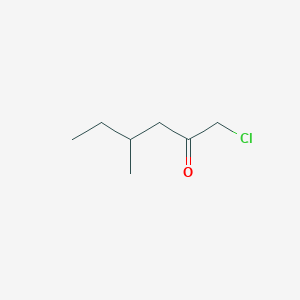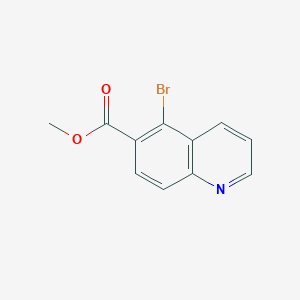
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is an organic compound with the molecular formula C9H10BrNO It features a bromopyridine moiety attached to a cyclopropyl group, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Bromopyridin-2-yl)cyclopropyl)methanol typically involves the reaction of 6-bromopyridine with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with 6-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
化学反应分析
Types of Reactions
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (1-(6-Bromopyridin-2-yl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(6-Hydroxypyridin-2-yl)cyclopropyl)methanol.
Substitution: Formation of (1-(6-Aminopyridin-2-yl)cyclopropyl)methanol.
科学研究应用
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
(6-Bromopyridin-2-yl)methanol: Similar structure but lacks the cyclopropyl group.
(1-(5-Bromopyridin-2-yl)cyclopropyl)methanol: Similar structure but with the bromine atom at a different position on the pyridine ring.
(6-Bromopyridin-2-yl)(cyclopropyl)methanone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC 名称 |
[1-(6-bromopyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(11-8)9(6-12)4-5-9/h1-3,12H,4-6H2 |
InChI 键 |
ARWXGDMWIVADKW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=NC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)

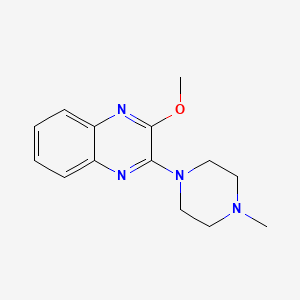

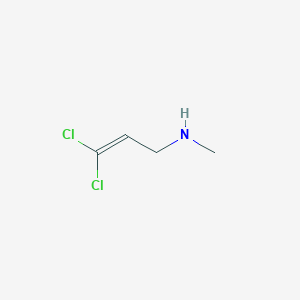

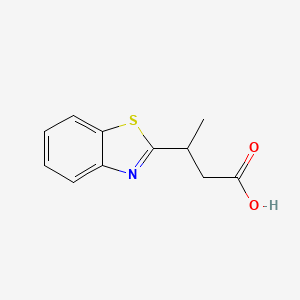
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
